METHYL 2-{[(4Z)-1-OXO-4-[(THIOPHENE-2-SULFONYL)IMINO]-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE
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Overview
Description
METHYL 2-{[(4Z)-1-OXO-4-[(THIOPHENE-2-SULFONYL)IMINO]-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE is a complex organic compound with a unique structure that includes a naphthalene ring, a thienylsulfonyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[(4Z)-1-OXO-4-[(THIOPHENE-2-SULFONYL)IMINO]-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the thienylsulfonyl group and the benzoate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[(4Z)-1-OXO-4-[(THIOPHENE-2-SULFONYL)IMINO]-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Scientific Research Applications
METHYL 2-{[(4Z)-1-OXO-4-[(THIOPHENE-2-SULFONYL)IMINO]-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-{[(4Z)-1-OXO-4-[(THIOPHENE-2-SULFONYL)IMINO]-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to METHYL 2-{[(4Z)-1-OXO-4-[(THIOPHENE-2-SULFONYL)IMINO]-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE include other naphthalene derivatives and thienylsulfonyl-containing compounds. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H16N2O5S2 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
methyl 2-[[(4Z)-1-oxo-4-thiophen-2-ylsulfonyliminonaphthalen-2-yl]amino]benzoate |
InChI |
InChI=1S/C22H16N2O5S2/c1-29-22(26)16-9-4-5-10-17(16)23-19-13-18(14-7-2-3-8-15(14)21(19)25)24-31(27,28)20-11-6-12-30-20/h2-13,23H,1H3/b24-18- |
InChI Key |
SQTXZQUPJDPRBX-MOHJPFBDSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC2=CC(=NS(=O)(=O)C3=CC=CS3)C4=CC=CC=C4C2=O |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC2=C/C(=N/S(=O)(=O)C3=CC=CS3)/C4=CC=CC=C4C2=O |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2=CC(=NS(=O)(=O)C3=CC=CS3)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
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